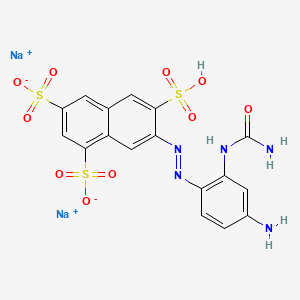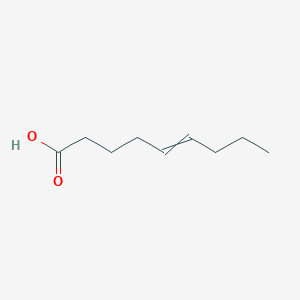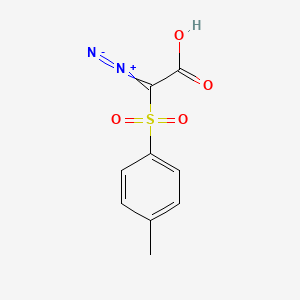
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is an organic compound that features a diazonium group, a hydroxyl group, and a sulfonyl group attached to an ethenolate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an amine precursor followed by sulfonation and subsequent oxidation. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Oxidation: The resulting intermediate is oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, such as azo coupling, to form azo compounds.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the diazonium group can be reduced to an amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as phenols or aromatic amines under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Azo Compounds: Formed from electrophilic substitution reactions.
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The diazonium group can undergo electrophilic substitution, while the sulfonyl group can participate in nucleophilic substitution. The hydroxyl group can be involved in oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways, leading to its diverse chemical reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-hydroxy-2-(4-chlorobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a chlorine substituent instead of a methyl group.
2-Diazonio-1-hydroxy-2-(4-nitrobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a nitro substituent instead of a methyl group.
2-Diazonio-1-hydroxy-2-(4-methoxybenzene-1-sulfonyl)ethen-1-olate: Similar structure with a methoxy substituent instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzene-1-sulfonyl group in 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65938-17-2 |
|---|---|
Fórmula molecular |
C9H8N2O4S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
2-diazo-2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-6-2-4-7(5-3-6)16(14,15)8(11-10)9(12)13/h2-5H,1H3,(H,12,13) |
Clave InChI |
ZPILEIRSCYWWTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
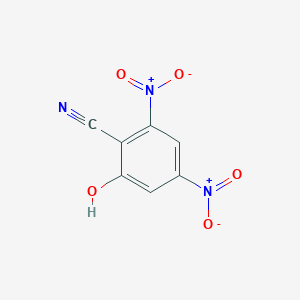
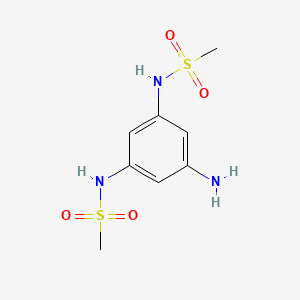
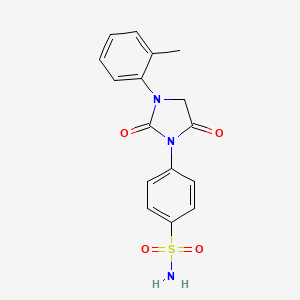
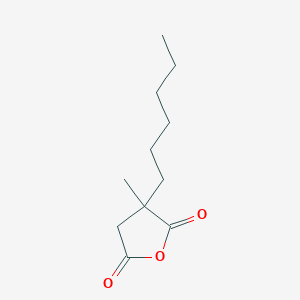

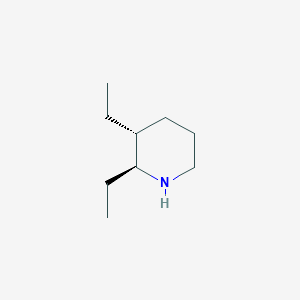

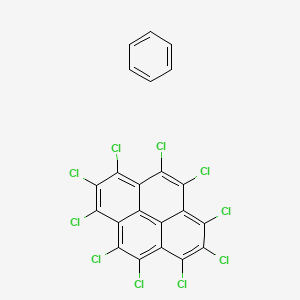
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

